molecular formula C19H23NO4 B13997823 Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid

Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid

Cat. No.: B13997823
M. Wt: 329.4 g/mol
InChI Key: BFBAJLQTONSFEB-INIZCTEOSA-N
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Description

Boc-(S)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a naphthalen-2-ylmethyl substituent. Its IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(naphthalen-2-ylmethyl)propanoic acid (molecular formula: C₁₈H₂₁NO₄) .

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-2-ylpropanoic acid

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-16(17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

BFBAJLQTONSFEB-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of the Amino Acid Backbone

  • Chiral Pool Synthesis: Starting from commercially available chiral amino acids such as L-alanine derivatives, the side chain can be modified to introduce the naphthalen-2-ylmethyl group at the 2-position. This approach leverages the existing stereochemistry of the amino acid to maintain the (S)-configuration.

  • Asymmetric Catalysis: Alternative methods employ asymmetric catalytic hydrogenation or addition reactions to construct the chiral center at C-2. For example, asymmetric alkylation of glycine derivatives using chiral auxiliaries or catalysts can introduce the naphthalen-2-ylmethyl substituent with high enantioselectivity.

Protection of the Amino Group with the tert-Butoxycarbonyl Group

  • The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., in the presence of triethylamine or sodium bicarbonate). This step is typically performed after the introduction of the naphthalen-2-ylmethyl group to prevent side reactions and to facilitate purification.

  • The Boc protection is stable under peptide coupling conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid treatment) when needed.

Representative Synthetic Route and Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1. Alkylation Nucleophilic substitution Naphthalen-2-ylmethyl bromide, base (e.g., NaH or K2CO3), solvent (DMF or THF), low temperature Ensures selective alkylation at C-2, maintain stereochemistry
2. Boc Protection Carbamate formation Di-tert-butyl dicarbonate, base (triethylamine), solvent (dichloromethane), room temperature Protects amino group for subsequent reactions
3. Purification Chromatography or recrystallization Silica gel column chromatography or crystallization from suitable solvents Yields enantiomerically pure compound

Analytical Characterization and Purity Assessment

  • Chiral HPLC: Used to confirm enantiomeric excess and stereochemical integrity.

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the chemical structure, including the presence of Boc group and naphthalene signals.

  • Mass Spectrometry: Confirms molecular weight and purity.

  • Optical Rotation: Measurement to verify the (S)-configuration.

Research Discoveries and Optimization

  • Studies have demonstrated that the choice of base and solvent during alkylation critically affects yield and stereochemical retention.

  • Optimization of Boc protection conditions has been shown to minimize side reactions such as over-carbamoylation or partial deprotection.

  • Novel catalytic asymmetric methods have been explored to improve enantioselectivity and scalability, which are crucial for pharmaceutical applications.

  • The compound's utility in peptide synthesis has been enhanced by developing mild deprotection protocols, preserving sensitive peptide bonds and functional groups.

Summary Table of Preparation Methods

Preparation Aspect Method Advantages Challenges
Stereoselective synthesis Chiral pool, asymmetric catalysis High enantiomeric purity Requires expensive chiral starting materials or catalysts
Naphthalen-2-ylmethyl introduction Alkylation with halides, cross-coupling Versatile, well-established Risk of racemization, side reactions
Amino protection Boc protection with di-tert-butyl dicarbonate Stable, widely used protecting group Requires careful control to avoid side reactions
Purification Chromatography, recrystallization High purity achievable Time-consuming, solvent-intensive

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions can vary depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

Boc-(S)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid, also known as (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid, is a versatile chemical compound with a wide range of applications in scientific research, particularly in pharmaceutical development, peptide synthesis, bioconjugation, drug design, neuroscience research, and material science . The compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a naphthylmethyl side chain.

Pharmaceutical Development
this compound serves as an intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders . Its unique structure enables the modification of drug candidates, enhancing their efficacy and selectivity in targeting specific biological pathways .

Peptide Synthesis
This compound is a building block in peptide synthesis, crucial for pharmaceutical research requiring specific amino acid sequences for drug development . It is commonly used in solid-phase peptide synthesis, allowing researchers to create complex peptides with enhanced stability and bioactivity .

Bioconjugation
this compound can be used in bioconjugation processes, linking drugs to biomolecules to create targeted therapies, such as in cancer treatment . It facilitates the attachment of biomolecules to therapeutic agents, improving drug delivery systems .

Drug Design
Its unique structure makes it a valuable tool in structure-activity relationship studies, helping scientists design more effective drugs with fewer side effects .

Neuroscience Research
This compound has applications in studying neurotransmitter systems, where its analogs can help understand receptor interactions and potential therapeutic effects .

Material Science
this compound can be incorporated into polymeric materials, improving their properties for applications in drug delivery systems and biomedical devices .

Interaction studies
Interaction studies involving this compound focus on its binding affinity to proteins and other biomolecules. These studies are crucial for understanding its role in biological processes and its potential as a therapeutic agent. Techniques such as surface plasmon resonance and fluorescence spectroscopy may be employed to elucidate these interactions.

Table of Compounds with Structural Similarities

Compound NameStructural FeaturesUnique Aspects
Boc-DL-3-Aminoisobutyric AcidContains an isobutyric acid backboneMore branched structure compared to naphthalene
Boc-(S)-3-Amino-2-(naphthalen-1-ylmethyl)propionic AcidSimilar naphthylmethyl structure but different positionDifferent stereochemistry affecting properties
3-Aminopropionic AcidLacks protective groups and aromatic substitutionsSimpler structure, less hydrophobic

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. The naphthalen-2-ylmethyl group may interact with various biological targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The naphthalen-2-ylmethyl group in the target compound increases lipophilicity (predicted LogP ~3.5) compared to methyl or indole-containing analogs (e.g., Boc-DL-3-aminoisobutyric acid, LogP ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.
  • Steric Effects: Bulky substituents like naphthalene or biphenyl (e.g., 3-(biphenyl-3-yl)-2-(Boc-amino)propanoic acid, ) hinder enzymatic degradation, improving metabolic stability .

Enantiomeric Considerations

The (S)-configuration of the target compound ensures specificity in chiral environments, such as enzyme-binding sites. Racemic mixtures (e.g., (R,S)-Boc-3-amino-2-(naphthalen-2-yl)-propionic acid, ) show reduced efficacy in asymmetric synthesis, highlighting the importance of enantiopure preparations .

Research Findings and Trends

  • Synthetic Advances : Suzuki coupling and chiral HPLC () are critical for introducing aromatic substituents and resolving enantiomers.
  • Theranostic Potential: Naphthalene-containing amino acids are being explored for dual imaging/therapy roles, leveraging their fluorescence and tumor-targeting properties .

Biological Activity

Boc-(S)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid is a non-proteinogenic amino acid that has garnered attention in biochemical research due to its unique structure and potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a naphthylmethyl side chain. Its molecular formula is C₁₉H₂₃NO₄, with a molecular weight of approximately 329.39 g/mol, and it appears as a white powder with a melting point ranging from 110 to 121 °C .

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps that allow for the selective introduction of functional groups while maintaining stability during subsequent reactions. The compound's structure enhances its solubility and interaction profile in biological systems, making it a candidate for various applications in drug development and proteomics .

1. Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. A study demonstrated that derivatives of related compounds showed significant cytotoxicity against A549 human pulmonary cancer cells, suggesting that modifications to the naphthalene moiety could enhance biological activity .

CompoundIC50 (µM)Effect on A549 Cell Viability (%)
This compoundTBDTBD
5-Fluorobenzimidazole1.263.4
3,5-Dichloro substitutionTBD21.2

2. Protein Interactions

Interaction studies involving this compound focus on its binding affinity to proteins and other biomolecules. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to elucidate these interactions, which are crucial for understanding its role in biological processes and its potential as a therapeutic agent .

Case Studies and Research Findings

In one notable study, the compound was assessed for its binding affinity to various receptors involved in neurological disorders. The results indicated that this compound exhibits promising interactions with neurotransmitter receptors, suggesting its potential utility in treating conditions such as depression or anxiety .

Further research has indicated that the naphthalene moiety contributes significantly to the compound's hydrophobic character, which may enhance its ability to cross biological membranes and interact with intracellular targets .

3. Applications in Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure makes it valuable in structure-activity relationship studies aimed at designing more effective drugs with fewer side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Boc-(S)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid?

  • Methodology : The compound can be synthesized via a multi-step process:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino acid precursor using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous solution (e.g., 20 mM sodium phosphate buffer, pH 8.5), as described for similar Boc-protected amino acids .

Naphthalene Incorporation : Use alkylation or Friedel-Crafts reactions to attach the naphthalen-2-ylmethyl group. For example, 3-bromopropionic acid derivatives can react with naphthol intermediates under basic conditions (e.g., NaOH, KI) .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >98% purity .

  • Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm stereochemistry using polarimetry or chiral HPLC .

Q. How can researchers verify the structural integrity and enantiomeric purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : δ 7.2–8.3 ppm (naphthalene aromatic protons), δ 4.1–4.5 ppm (α-proton of the amino acid), δ 1.4 ppm (Boc tert-butyl group) .
  • ¹³C NMR : δ 155–160 ppm (Boc carbonyl), δ 125–135 ppm (naphthalene carbons) .
  • Chiral Analysis : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to determine enantiomeric excess (>99% for high-purity batches) .
    • Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃NO₄: 336.17, observed: 336.18) .

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (H335).
  • Storage : Store in airtight containers at 2–8°C in a dry, dark environment to prevent decomposition .
    • Emergency Protocols : In case of exposure, rinse eyes with water for 15 minutes (P305+P351+P338) and seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can this compound be incorporated into peptide synthesis, and what challenges arise?

  • Solid-Phase Peptide Synthesis (SPPS) :

Deprotection : Remove the Boc group using TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v, 30 min) .

Coupling : Activate the carboxylic acid with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF .

  • Challenges :

  • Steric Hindrance : The naphthalene group may reduce coupling efficiency. Optimize reaction time (e.g., 2–4 hr) and use excess reagents .
  • Aggregation : Monitor solubility in DMF or DMSO; sonicate if precipitates form .

Q. How to resolve contradictions in reported enantiomeric purity across studies?

  • Troubleshooting Strategies :

Chiral Chromatography : Compare retention times with authentic standards. For example, (S)-enantiomers may elute earlier than (R)-forms on Chiralpak AD-H columns .

NMR with Chiral Shift Reagents : Use europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split α-proton signals, confirming enantiomeric ratios .

  • Case Study : A study reported 95% ee via HPLC but 92% via NMR. This discrepancy may arise from impurities co-eluting in HPLC; cross-validate with multiple methods .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Experimental Design :

pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hr. Monitor degradation via HPLC.

  • Results : Stable at pH 4–8; Boc group hydrolyzes at pH <2 or >10 .

Thermal Stability : Heat samples to 40–100°C and analyze decomposition kinetics.

  • Data : Decomposition (Td₅₀) occurs at 80°C after 12 hr, with naphthalene oxidation as a major pathway .

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